

Fezagepras Sodium: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Fezagepras sodium

Cat. No.: B15608665

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of **Fezagepras sodium** (PBI-4050) was discontinued. This document summarizes publicly available information and is intended for scientific and research purposes only.

Introduction

Fezagepras sodium, also known as Setogepgram or PBI-4050, is an orally active small molecule that was under investigation for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). It exhibits a novel dual mechanism of action, functioning as an agonist for the G protein-coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for GPR84.^[1] This unique pharmacological profile confers upon it anti-fibrotic, anti-inflammatory, and anti-proliferative properties. Despite promising preclinical and early clinical findings, its development was halted due to unfavorable pharmacokinetic properties observed at higher doses. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Fezagepras sodium**.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **Fezagepras sodium** in preclinical species and humans are not extensively available in the public domain. The information presented here is a synthesis of qualitative descriptions from clinical trial reports and preclinical studies.

Preclinical Pharmacokinetics

Systematic preclinical pharmacokinetic studies in species such as rats and dogs, which are standard in drug development, have not been published in detail. Such studies would typically characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, providing key parameters like C_{max}, T_{max}, AUC, bioavailability, and half-life. The absence of this data in publicly accessible literature limits a thorough quantitative assessment of its preclinical pharmacokinetics.

Clinical Pharmacokinetics

Human pharmacokinetic data is primarily derived from a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) and a subsequent Phase 1 trial in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Properties of **Fezagepras Sodium**

Parameter	Finding	Source
Dosing	800 mg once daily, administered orally as four 200 mg capsules.[2] Higher doses of 1200 mg to 2400 mg daily were evaluated in a later Phase 1 trial.[2]	[2]
Absorption	Orally active.[1] Co-administration with the anti-fibrotic drug pirfenidone resulted in reduced absorption.[2]	[1][2]
Maximum Plasma Concentration (Cmax)	Lower Cmax observed when co-administered with pirfenidone.[2]	[2]
Metabolism	Faster metabolism (shorter half-life) when co-administered with pirfenidone, suggesting a drug-drug interaction.[2]	[2]
Drug-Drug Interactions	<ul style="list-style-type: none">- Nintedanib: Pharmacokinetic profile was similar when administered alone or in combination with nintedanib.[2]- Pirfenidone: Co-administration resulted in a reduced absorption rate, lower Cmax, and a shorter half-life of Fezagepras.[2]	[2]
Reason for Discontinuation	Interim pharmacokinetic data from a Phase 1 multiple ascending dose trial in healthy volunteers led to the discontinuation of its development.[2] A Phase 1a	[2][3]

trial also indicated it was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger.[3]

Pharmacodynamics

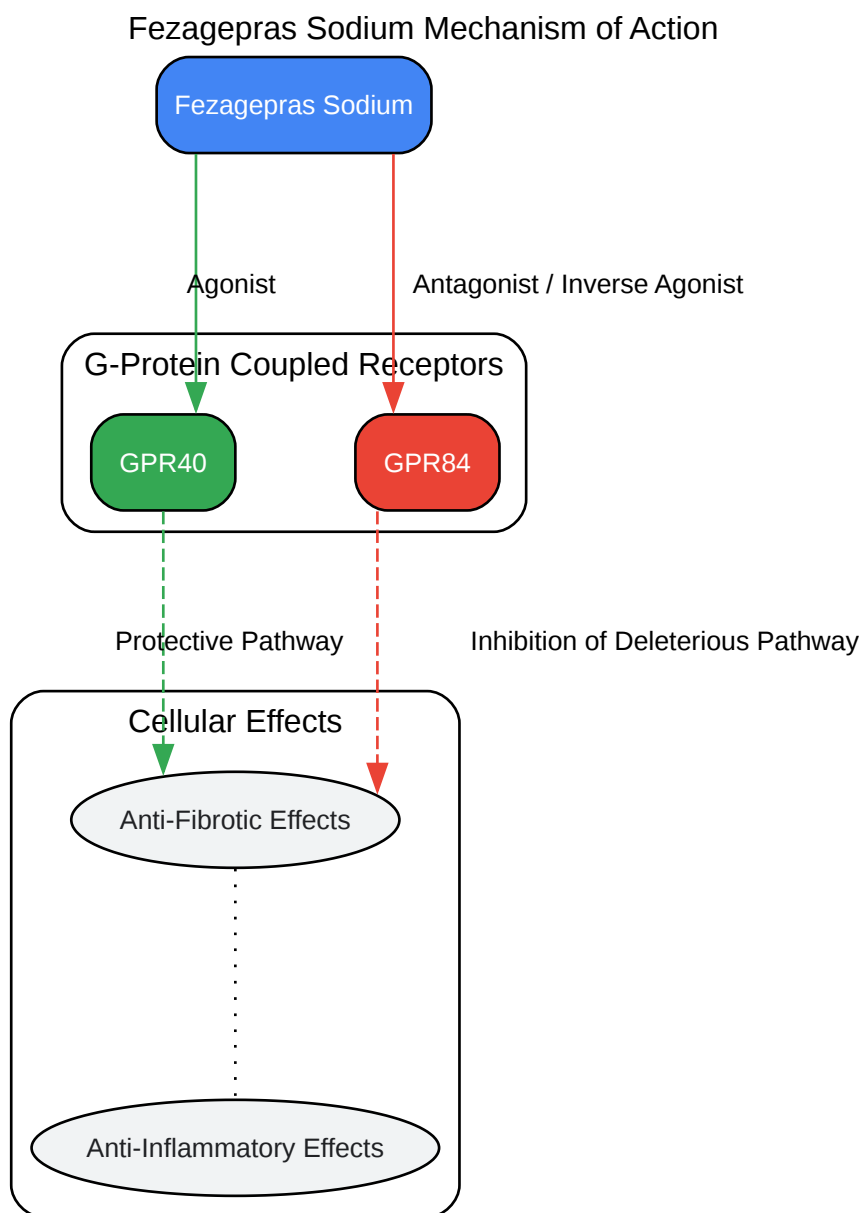
Fezagepras sodium's pharmacodynamic effects are centered on its modulation of GPR40 and GPR84, which play roles in fibrosis and inflammation.

Mechanism of Action

Fezagepras sodium acts as a dual modulator:

- GPR40 Agonist: GPR40 activation is considered protective against fibrosis.
- GPR84 Antagonist/Inverse Agonist: GPR84 activity is implicated as being deleterious in fibrotic processes.

This dual activity on "master switches" of fibrosis pathways leads to downstream anti-fibrotic effects.[4]



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Caption: Dual modulation of GPR40 and GPR84 by **Fezagepras sodium**.

In Vitro Effects

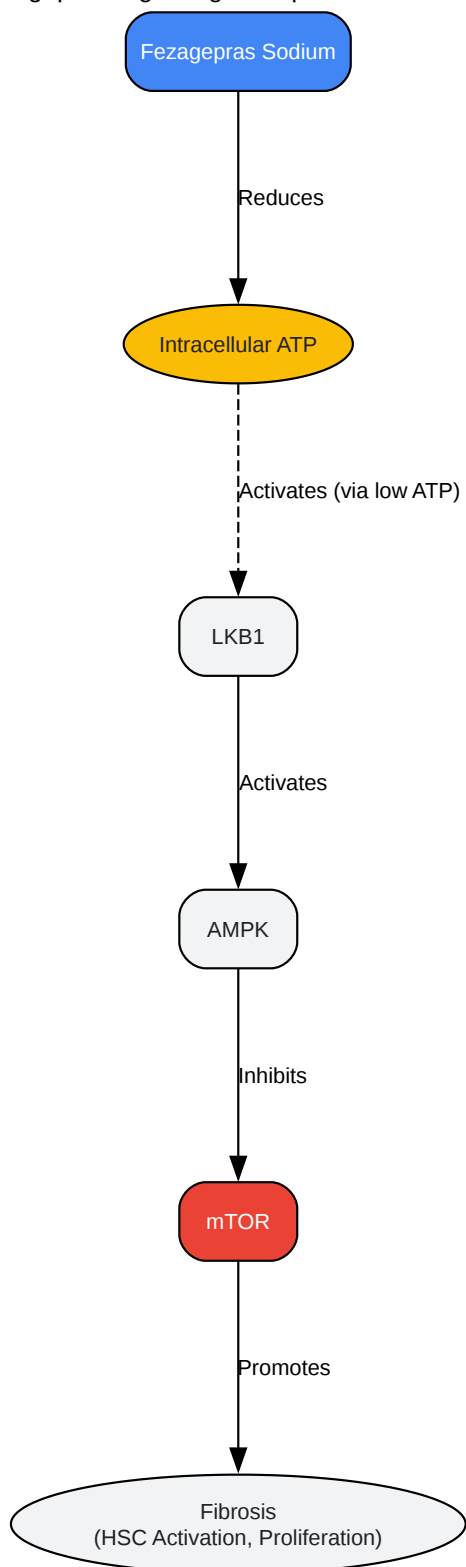
Fezagepras has demonstrated significant effects on key cellular players in fibrosis, particularly hepatic stellate cells (HSCs).

Table 2: Summary of In Vitro Pharmacodynamic Effects

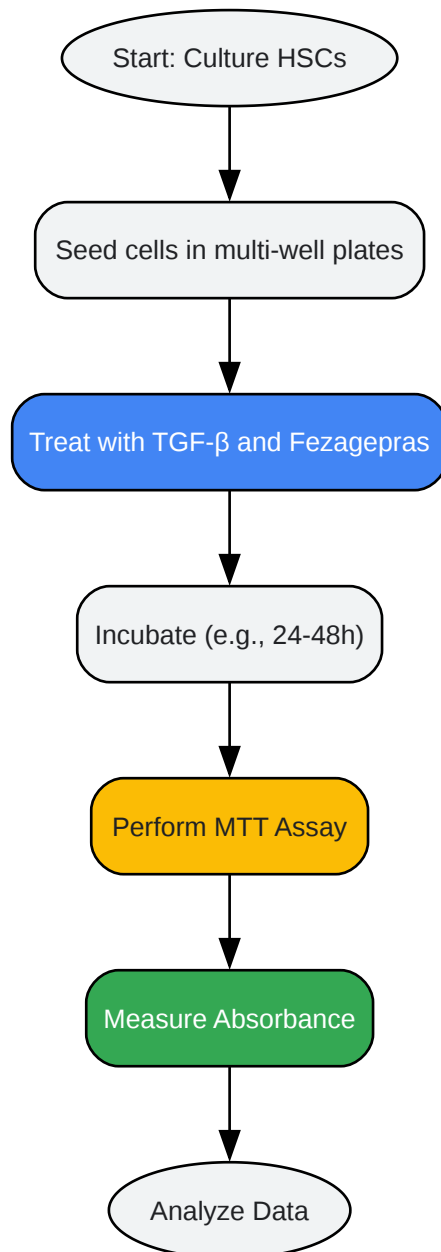
Cell Type	Treatment	Effect	Concentration	Source
Human Hepatic Stellate Cells (HSCs)	TGF- β (10 ng/mL) + Fezagepras sodium	Inhibition of TGF- β -activated proliferation.	500 μ M	[1]
Human Hepatic Stellate Cells (HSCs)	Fezagepras sodium	Dose-dependent cell cycle arrest at the G0/G1 phase.	250 or 500 μ M	[1]
Human Hepatic Stellate Cells (HSCs)	Fezagepras sodium	Reduction of intracellular ATP levels, activation of the LKB1/AMPK pathway, and blockade of mTOR.	Not specified	[4]

The signaling pathway implicated in the anti-fibrotic action of Fezagepras in HSCs involves the modulation of cellular energy status, leading to the inhibition of pro-fibrotic signaling.

Fezagepras Signaling in Hepatic Stellate Cells



HSC Proliferation Assay Workflow

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